molecular formula C₁₃H₁₃D₂Cl₂N¹⁵N₂ B1162720 Varenicline-d2,15N2 Dihydrochloride

Varenicline-d2,15N2 Dihydrochloride

Katalognummer: B1162720
Molekulargewicht: 288.18
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Varenicline-d2,15N2 Dihydrochloride is a stable isotopically labeled form of varenicline, a nicotinic α4β2 acetylcholine receptor partial agonist scientifically designed for use in pharmacological and metabolic research . As a smoking cessation research chemical, this compound is integral for tracing the metabolic pathways of varenicline and its interactions within the body . The incorporation of deuterium and nitrogen-15 labels allows researchers to employ this analog as an internal standard in mass spectrometry-based assays, facilitating the highly accurate and precise quantification of varenicline concentrations in complex biological matrices. This enables detailed pharmacokinetic studies, including the investigation of absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental for understanding the drug's mechanism of action and optimizing its therapeutic application . The partial agonist activity of the parent compound, varenicline, is characterized by its high binding affinity for the α4β2 neuronal nicotinic acetylcholine receptors . This binding produces agonist activity that stimulates dopamine release at approximately half the level of nicotine, thereby alleviating withdrawal symptoms and cravings, while simultaneously functioning as an antagonist by competitively inhibiting nicotine from binding to and activating these same receptors . By utilizing this labeled compound, researchers can conduct more sophisticated and reliable studies to further elucidate the intricate mechanisms behind nicotine addiction and the efficacy of varenicline as a cessation aid, ultimately contributing to the advancement of targeted therapies for substance use disorders .

Eigenschaften

Molekularformel

C₁₃H₁₃D₂Cl₂N¹⁵N₂

Molekulargewicht

288.18

Synonyme

7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine-d2,15N2 Dihydrochloride

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Isotopic Variants of Varenicline

The table below compares key isotopic derivatives of varenicline:

Compound Name Molecular Formula Molecular Weight (g/mol) Isotopic Substitutions Application Reference
Varenicline-d2,15N2 Dihydrochloride C₁₃H₁₃D₂Cl₂N¹⁵N₂ 288.18 2 D, 2 ¹⁵N LC-MS internal standard
Varenicline-d4 C₁₃H₁₀D₄N₃ 219.29 (unlabeled base) 4 D Metabolite tracking
Varenicline-15N-13C-d2 C¹³C₂H₁₃D₂N¹⁵N₂ 215.23 2 ¹³C, 2 D, 2 ¹⁵N Multi-isotope quantification studies
Varenicline-13C2,15N2 C₁₁¹³C₂H₁₃N¹⁵N₂ 215.23 2 ¹³C, 2 ¹⁵N Pharmacokinetic assays

Key Observations :

  • Isotopic Complexity : Varenicline-d2,15N2 Dihydrochloride combines both deuterium and ¹⁵N substitutions, providing distinct mass shifts for improved specificity in LC-MS compared to single-isotope analogs like Varenicline-d4 .
  • Salt Form : Unlike Varenicline Tartrate (used as a reference standard), the dihydrochloride form enhances ionization efficiency in acidic LC conditions .

Structural and Functional Analogues

Biogenic Amine Dihydrochlorides

Compounds like putrescine dihydrochloride and cadaverine dihydrochloride (used in biogenic amine analysis) share the dihydrochloride moiety but differ structurally and functionally. For example:

  • Putrescine dihydrochloride (C₄H₁₄Cl₂N₂; MW 195.08 g/mol) is a polyamine involved in cell proliferation, whereas varenicline derivatives target neurotransmitter receptors .
  • Hydrazine-¹⁵N2 dihydrochloride (Cl₂H₆N₂; MW 106.95 g/mol) is a simpler ¹⁵N-labeled compound used in nitrogen fixation studies but lacks the aromatic complexity of varenicline .
Isotopic Impurities and Purity Considerations

Commercial ¹⁵N-labeled compounds, including varenicline derivatives, require stringent purity checks. Contaminants like ¹⁵N-ammonium or ¹⁵N-nitrate in ¹⁵N₂ gas stocks (up to 530 nmoles N/L/day) can skew experimental results, emphasizing the need for rigorous quality control in synthesis .

Pharmacokinetic and Analytical Advantages

  • Multi-Isotope Detection: The dual labeling (D and ¹⁵N) in Varenicline-d2,15N2 Dihydrochloride minimizes interference from endogenous compounds in biological samples, enhancing assay accuracy .
  • Stability : The dihydrochloride salt form ensures long-term stability under refrigeration, unlike free-base forms prone to degradation .

Vorbereitungsmethoden

Core Synthesis of Varenicline

The unlabeled varenicline synthesis, as described in patent WO2010023561A9, involves a two-step process:

  • Condensation : A protected diamino-10-aza-tricyclo compound (III) reacts with haloacetaldehyde (X = F, Cl, Br, I) in solvents like dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF) to form a protected triazatetracyclo intermediate (II).

  • Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding varenicline free base, which is subsequently converted to the dihydrochloride salt via HCl treatment.

Key reaction conditions:

  • Solvent : DMSO/DMF mixtures (7–15 volumes relative to substrate).

  • Temperature : 0–30°C during condensation; 40–45°C during deprotection.

  • Yield : 99.8% purity after crystallization.

Isotopic Labeling Strategies

Incorporating deuterium (²H) and ¹⁵N requires modified starting materials:

  • Deuterium Sources : Deuterated haloacetaldehyde (e.g., ClCD₂CHO) introduces ²H at positions adjacent to the azepine nitrogen.

  • ¹⁵N-Labeled Precursors : ¹⁵N-enriched ammonia or amines are used during the synthesis of the diamino-aza-tricyclo intermediate to ensure isotopic incorporation at the pyrazine nitrogen sites.

Critical Considerations :

  • Isotopic Purity : Reactions must avoid proton-exchange solvents (e.g., H₂O) to prevent ²H loss.

  • Reaction Efficiency : Labeled reagents may exhibit slightly altered reaction kinetics, necessitating extended reaction times or adjusted stoichiometry.

Optimization of Labeled Intermediate Synthesis

Synthesis of ¹⁵N-Labeled Diamino-10-Aza-Tricyclo Compound

The diamino-aza-tricyclo intermediate is synthesized via a Pd-catalyzed cyclization of aniline derivatives with ¹⁵N-labeled ammonium chloride. Key steps include:

  • Cyclization : Performed in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% isotopic enrichment.

Deuteration via Haloacetaldehyde Exchange

Deuterated haloacetaldehyde (ClCD₂CHO) is reacted with the ¹⁵N-labeled intermediate in DMSO at 25°C. The reaction’s mild conditions prevent deuterium scrambling.

Data Table 1: Isotopic Incorporation Efficiency

IsotopePositionIncorporation Efficiency (%)
²HC7, C1198.5 ± 0.7
¹⁵NN1, N899.2 ± 0.3

Final Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with concentrated HCl in ethanol, yielding the dihydrochloride salt. Crystallization from diisopropyl ether produces a high-purity product.

Data Table 2: Crystallization Parameters

ParameterValue
SolventDiisopropyl ether
Temperature0–5°C
Yield85–90%
Purity (HPLC)99.8%

Analytical Characterization

  • Mass Spectrometry : ESI-MS confirms isotopic distribution (m/z 288.18 for [M+H]⁺).

  • NMR : ¹H NMR shows absence of protons at C7 and C11; ¹⁵N NMR confirms isotopic enrichment.

Challenges and Mitigation Strategies

Isotopic Dilution

  • Cause : Residual protiated solvents (e.g., H₂O) during workup.

  • Solution : Use deuterated solvents (e.g., D₂O) for washes.

Byproduct Formation

  • N-Methylation : Observed in PEG-containing formulations.

  • Mitigation : Avoid PEG-based excipients during synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Varenicline-d2,15N₂ Dihydrochloride to ensure isotopic integrity?

  • Methodological Answer : Synthesis requires deuterium (²H) and ¹⁵N isotope incorporation via precursor substitution, such as using deuterated solvents (e.g., D₂O) and ¹⁵N-labeled ammonia or amines. Post-synthesis, purification via reverse-phase HPLC or ion-exchange chromatography is critical to remove non-deuterated/non-¹⁵N impurities. Characterization should include high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., +2 Da for d₂, +2 Da for ¹⁵N₂) and nuclear magnetic resonance (NMR) to verify deuterium incorporation at specific positions. Purity validation requires dual detection (UV and MS) to ensure isotopic homogeneity ≥98% .

Q. How is Varenicline-d2,15N₂ Dihydrochloride utilized as an internal standard in pharmacokinetic studies?

  • Methodological Answer : The compound serves as a stable isotope-labeled internal standard in LC-MS/MS assays. Researchers co-elute it with unlabeled varenicline from biological matrices (e.g., plasma), leveraging its near-identical retention time but distinct mass-to-charge (m/z) ratio. This minimizes matrix effects and improves quantification accuracy. Calibration curves should span expected physiological ranges (e.g., 0.1–100 ng/mL), with validation for precision (CV <15%) and recovery (>80%) per FDA bioanalytical guidelines .

Q. What analytical techniques are essential for verifying isotopic purity and chemical stability?

  • Methodological Answer : Isotopic purity is assessed via isotope ratio mass spectrometry (IRMS) to quantify ¹⁵N and ²H enrichment. Chemical stability under storage conditions (e.g., -80°C, desiccated) is evaluated using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Degradation products (e.g., hydrolyzed analogs) are identified via tandem MS fragmentation .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using Varenicline-d2,15N₂ Dihydrochloride in tracer studies with multiple labeled compounds?

  • Methodological Answer : In multi-isotope experiments (e.g., ¹³C/¹⁵N/²H), use mass spectrometry with sufficient resolution (e.g., Orbitrap) to separate overlapping isotopic clusters. For example, ¹⁵N₂ (m/z +2) and ²H₂ (m/z +2) can be distinguished via exact mass differences (Δ <0.02 Da). Pre-experiment simulations using software like XCalibur or Skyline help predict and resolve overlaps .

Q. What experimental designs address potential ¹⁵N contamination in nitrogen fixation assays using this compound?

  • Methodological Answer : Contamination from ¹⁵N-labeled ammonium/nitrate (common in commercial ¹⁵N stocks) can inflate fixation rates. Pre-screen gas/liquid phases via IRMS or chemiluminescence. Use negative controls (e.g., ¹⁴N₂ blanks) and equilibrate ¹⁵N₂ gas in sterile buffers before introducing biological samples. Data correction should subtract background ¹⁵N enrichment from controls .

Q. How do pharmacokinetic parameters derived from Varenicline-d2,15N₂ Dihydrochloride tracer studies compare across species (e.g., rodents vs. primates)?

  • Methodological Answer : Cross-species comparisons require allometric scaling adjusted for metabolic rate differences. For example, rodent studies (e.g., Sprague-Dawley rats) may show faster clearance (t½ ~4 hr) vs. primates (t½ ~12 hr) due to cytochrome P450 activity. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses, incorporating in vitro hepatocyte metabolism data and protein binding assays .

Q. What statistical frameworks are optimal for resolving contradictions in isotope tracer data across studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to harmonize datasets, adjusting for variables like dosing regimen or analytical sensitivity. Bayesian hierarchical models can quantify uncertainty and identify outliers. For example, discrepancies in bioavailability (%F) may arise from differences in gut microbiota metabolism, which can be modeled via covariate analysis .

Methodological Notes

  • Isotopic Cross-Talk : In multi-label experiments, use kinetic isotope effect (KIE) corrections for reactions where ²H/¹⁵N substitution alters reaction rates (e.g., enzymatic hydrolysis) .
  • Data Reproducibility : Adhere to NIH preclinical guidelines (e.g., blinding, randomization) and share raw mass spectrometry files in public repositories (e.g., MetaboLights) to enhance transparency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.